

ASP5878: A Comprehensive Technical Profile of a Novel FGFR Inhibitor

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Compound of Interest

Compound Name: ASP5878

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Introduction

ASP5878 is a potent, orally bioavailable small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] Aberrations in the FGF/FGFR signaling pathway, including gene amplification, mutations, and fusions, are well-documented drivers of oncogenesis in a variety of solid tumors.[2][3] **ASP5878** exhibits a distinct selectivity profile, potentially inhibiting FGFR family members 1, 2, 3, and 4.[4][5][6][7] This document provides an in-depth technical guide on the FGFR selectivity profile of **ASP5878**, detailing its biochemical and cellular activity, the experimental protocols used for its characterization, and its mechanism of action.

Biochemical Activity and Selectivity

ASP5878 demonstrates potent enzymatic inhibition of recombinant FGFR1, 2, 3, and 4 with IC50 values in the low nanomolar range.[4][5][6][7] Its selectivity has been evaluated against a broad panel of human kinases, revealing significant activity against a limited number of other kinases, including VEGFR2 and FMS.[4]

Target Kinase	IC50 (nmol/L)
FGFR1	0.47[4][5]
FGFR2	0.60[4][5]
FGFR3	0.74[4][5]
FGFR4	3.5[4][5]

Table 1: In vitro inhibitory activity of ASP5878 against FGFR family kinases.

A kinome scan of 128 human kinases revealed that at a concentration of 200 nmol/L, **ASP5878** inhibited a limited number of kinases by more than 50%.[4] Notably, in addition to the FGFR family, significant inhibition was observed for VEGFR2 and FMS.[4] The complete dataset from the kinome scan, detailing the percentage of inhibition for all 128 kinases, is not publicly available.

Cellular Activity

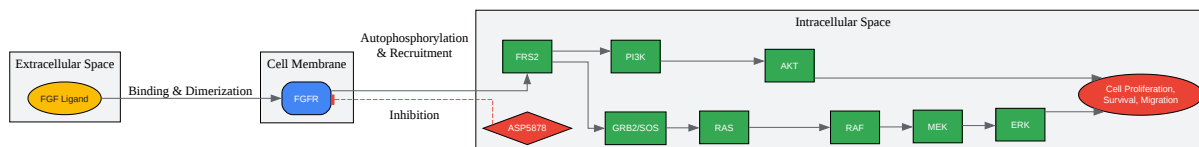
ASP5878 effectively suppresses the proliferation of various human cancer cell lines harboring FGFR alterations, including hepatocellular carcinoma (HCC) and urothelial cancer.[4][6] This anti-proliferative activity is a direct consequence of the inhibition of FGFR signaling.

Cell Line	Cancer Type	FGFR Alteration	IC50 (nmol/L)
Hep3B2.1-7	Hepatocellular Carcinoma	FGF19 expressing	8.5[8]
HuH-7	Hepatocellular Carcinoma	FGF19 expressing	27[8]
JHH-7	Hepatocellular Carcinoma	FGF19 expressing	21[8]
UM-UC-14	Urothelial Cancer	FGFR3 S249C	<100[6]
RT-112	Urothelial Cancer	FGFR3-TACC3 fusion	8.7[4]
RT4	Urothelial Cancer	FGFR3-TACC3 fusion	<100[6]
SW 780	Urothelial Cancer	FGFR3-BAIAP2L1 fusion	<100[6]
JMSU-1	Urothelial Cancer	FGFR1 overexpression	<100[6]

Table 2: Anti-proliferative activity of ASP5878 in various cancer cell lines.

Mechanism of Action: FGFR Signaling Inhibition

ASP5878 exerts its anti-tumor effects by directly inhibiting the tyrosine kinase activity of FGFRs.[4] This leads to the suppression of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.[3][4] Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins like FGFR substrate 2 (FRS2). [4] Phosphorylated FRS2 recruits other signaling molecules, leading to the activation of the RAS-MAPK and PI3K-AKT pathways.[4][9] **ASP5878** blocks the initial autophosphorylation of FGFR, thereby preventing the activation of these downstream cascades.[4] This is evidenced by the reduced phosphorylation of FRS2 and ERK in cells treated with **ASP5878**. [4]



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Caption: FGFR Signaling Pathway and the inhibitory action of **ASP5878**.

Experimental Protocols

In Vitro Kinase Assay

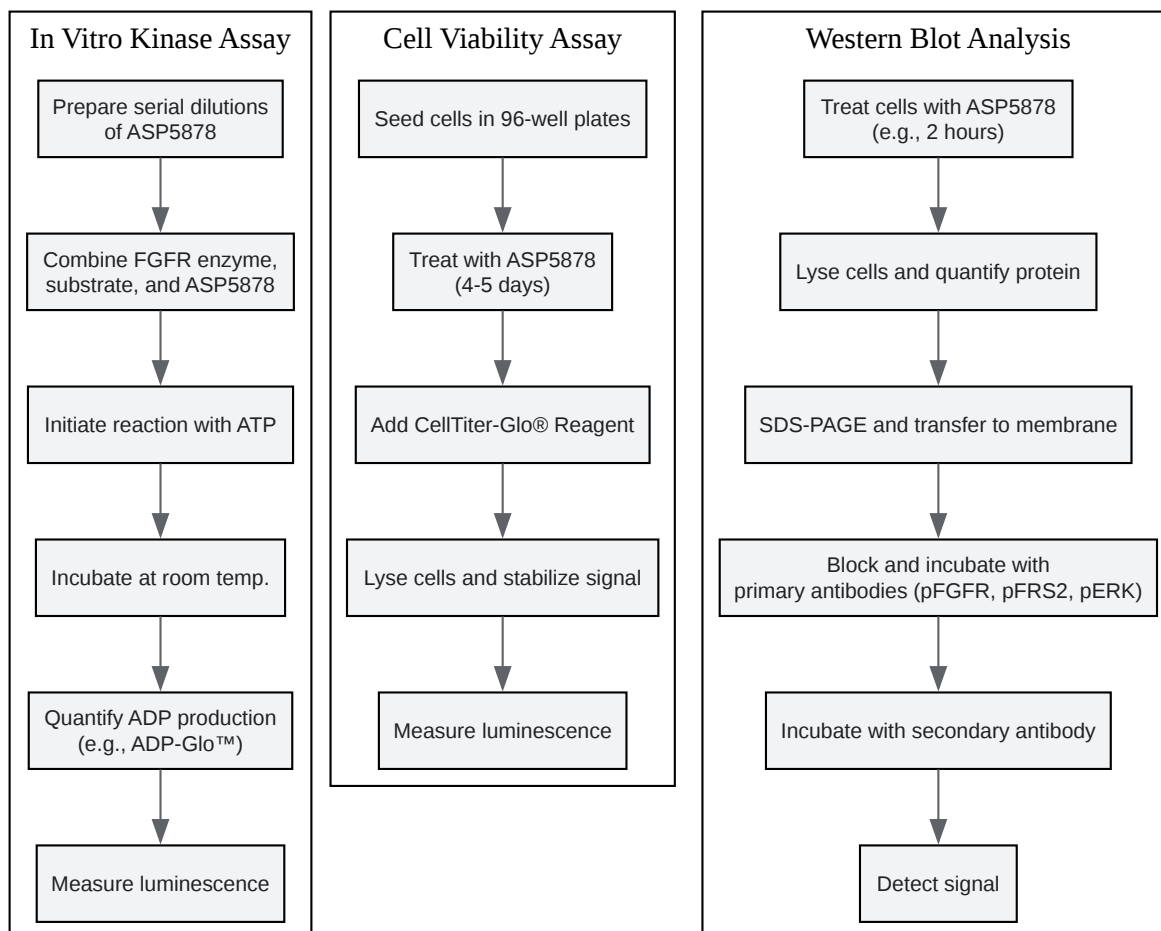
The inhibitory activity of **ASP5878** against FGFR kinases was determined using a biochemical assay. While the specific proprietary assay details are not fully disclosed, a representative protocol would involve the following steps:

- Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50μM DTT).[10]
- Procedure: a. Serially dilute **ASP5878** in DMSO. b. In a 96-well plate, combine the recombinant FGFR enzyme, the kinase substrate, and the diluted **ASP5878** or vehicle (DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[10] e. Terminate the reaction and quantify the amount of ADP produced using a detection reagent such as ADP-Glo™.[10][11] f. Measure luminescence, which is proportional to the kinase activity. g. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (CellTiter-Glo®)

The anti-proliferative effects of **ASP5878** on cancer cell lines were assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.^[4]

- Cell Seeding: Seed cells in 96-well plates at a density of 2,000 cells per well and incubate overnight.^[4]
- Compound Treatment: Treat the cells with various concentrations of **ASP5878** for 4 to 5 days.^[4]
- Assay Procedure: a. Equilibrate the 96-well plate to room temperature for approximately 30 minutes.^[8] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.^[8] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.^[8] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.^[8] e. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
- Data Analysis: Calculate the IC50 values from the dose-response curves.



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Caption: Experimental workflows for characterizing **ASP5878**.

Western Blot Analysis

Western blotting was used to confirm the inhibition of FGFR signaling pathways in cells.[4]

- Cell Treatment and Lysis: a. Treat cultured cancer cells (e.g., Hep3B2.1-7) with varying concentrations of **ASP5878** for a specified time (e.g., 2 hours).[5] b. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase

inhibitors. c. Centrifuge the lysates to pellet cellular debris and collect the supernatant. d. Determine the protein concentration of the lysates using a BCA assay.

- Electrophoresis and Transfer: a. Denature protein lysates by boiling in SDS-PAGE sample buffer. b. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunodetection: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for phosphorylated FGFR, FRS2, and ERK overnight at 4°C. Total protein levels for each target and a loading control (e.g., actin) should also be assessed on parallel blots or after stripping. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.

Conclusion

ASP5878 is a potent and selective inhibitor of the FGFR family of receptor tyrosine kinases. It effectively inhibits FGFR signaling, leading to the suppression of downstream pathways and the inhibition of cell proliferation in cancer models with FGFR pathway activation. The data presented in this technical guide underscore the therapeutic potential of **ASP5878** for the treatment of cancers driven by aberrant FGFR signaling. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients.

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